Ethyl 6-ethoxy-4-[(2-ethylphenyl)amino]quinoline-3-carboxylate
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Overview
Description
Ethyl 6-ethoxy-4-[(2-ethylphenyl)amino]quinoline-3-carboxylate is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-ethoxy-4-[(2-ethylphenyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-ethylphenylamine with ethyl 6-ethoxy-3-quinolinecarboxylate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethoxy-4-[(2-ethylphenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 6-ethoxy-4-[(2-ethylphenyl)amino]quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-ethoxy-4-[(2-ethylphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction or gene expression, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-ethoxyquinoline-3-carboxylate
- 2-Ethylphenylamine
- Quinoline-3-carboxylate derivatives
Uniqueness
Ethyl 6-ethoxy-4-[(2-ethylphenyl)amino]quinoline-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ethoxy and amino substituents enhance its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 6-ethoxy-4-(2-ethylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C22H24N2O3/c1-4-15-9-7-8-10-19(15)24-21-17-13-16(26-5-2)11-12-20(17)23-14-18(21)22(25)27-6-3/h7-14H,4-6H2,1-3H3,(H,23,24) |
InChI Key |
XCJWKINIZLJQQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)OCC |
Origin of Product |
United States |
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